![molecular formula C20H27NO2 B2918049 N-[2-(1-金刚烷基)乙基]-4-甲氧基苯甲酰胺 CAS No. 433321-07-4](/img/structure/B2918049.png)

N-[2-(1-金刚烷基)乙基]-4-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide” is a chemical compound that belongs to the class of adamantanes . Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and are nanoscale substructures of the sp3-hybridized diamond lattice .

Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of “N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide” could potentially involve similar methods .

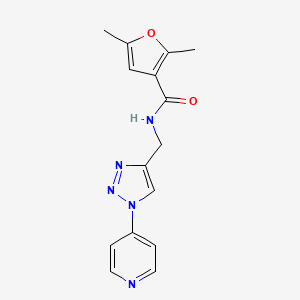

Molecular Structure Analysis

The molecular structure of “N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide” is characterized by the presence of an adamantyl group, which is a three-dimensional, cage-like structure derived from adamantane . This structure contributes to the unique physical and chemical properties of the compound .

Chemical Reactions Analysis

Adamantane derivatives, including “N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide”, exhibit high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The chemical reactions involving this compound could potentially involve carbocation or radical intermediates .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide” are likely influenced by its adamantyl group. Adamantanes are known for their unique structural, biological, and stimulus-responsive properties .

科学研究应用

电合成和光谱表征对 PMAP 等聚合物的研究,包括 1-甲氧基-4-[2-(1-金刚烷基)-2-氧代-乙氧基]苯的衍生物,探索了电合成和光谱表征。这些聚合物,包括 PMAP 等变体,可溶于常见的有机溶剂,并且由于其导电性和光谱特性而在材料科学领域显示出潜力 (Moustafid 等人,1991)。

一氧化氮气氛下的化学反应在 N-羟基邻苯二甲酰亚胺 (NHPI) 催化的大气一氧化氮下金刚烷反应的研究产生了 1-N-金刚烷基苯甲酰胺。这项研究对于了解金刚烷衍生物在各种化学环境中的化学行为和潜在应用具有重要意义 (Sakaguchi 等人,1997)。

聚合物研究和材料特性对与甲氧基苯甲酰胺相关的聚合物的研究,例如涉及 PMAP 的研究,显示出独特的材料特性。这些研究的重点是它们的合成、结构表征以及在各个工业和科学领域的潜在应用分析 (Lehtonen,1983)。

双铑四羧酸盐催化对源自金刚烷基甘氨酸的双铑四羧酸盐的研究表明其作为类胡萝卜素反应的手性催化剂的有效性。这突出了金刚烷衍生物在复杂化学合成和催化过程中的潜在用途 (Reddy 等人,2006)。

药理学研究对烷基酰胺碳酸的金刚烷-2-酰胺衍生物的研究,其中包括结构上类似于 N-[2-(1-金刚烷基)乙基]-4-甲氧基苯甲酰胺的化合物,重点关注它们的药理特性,例如抗心律不齐活性。这项研究对于了解这些化合物的潜在医学应用具有重要意义 (Turilova 等人,2013)。

未来方向

The future directions for “N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide” and other adamantane derivatives could involve further exploration of their synthesis, chemical transformations, and potential applications in various fields such as medicinal chemistry, catalyst development, and nanomaterials .

作用机制

Target of Action

Adamantane derivatives are known for their extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives .

Mode of Action

It’s known that adamantane derivatives have high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives .

Biochemical Pathways

The chan–lam reaction conditions were optimized for the synthesis of n-aryl derivatives of adamantane-containing amines . This suggests that the compound may interact with biochemical pathways involving these amines.

Pharmacokinetics

The compound’s structure suggests that it may have unique pharmacokinetic properties due to the presence of the adamantane moiety .

Result of Action

Adamantane derivatives are known for their potential in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Action Environment

The chan–lam reaction conditions for the synthesis of n-aryl derivatives of adamantane-containing amines were optimized, suggesting that the compound’s action may be influenced by factors such as temperature and the presence of certain chemicals .

属性

IUPAC Name |

N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2/c1-23-18-4-2-17(3-5-18)19(22)21-7-6-20-11-14-8-15(12-20)10-16(9-14)13-20/h2-5,14-16H,6-13H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENVVKIKYKDUTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2917966.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]but-2-enamide](/img/structure/B2917968.png)

![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenylpropanamide](/img/structure/B2917971.png)

![2-Chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide](/img/structure/B2917979.png)

![7-[(2-Chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2917980.png)

![4-Phenyl-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)butan-1-one](/img/structure/B2917981.png)

![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazine-1-carboxylate](/img/structure/B2917982.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2917983.png)

![Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione](/img/structure/B2917986.png)

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2917988.png)